N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide
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Description
N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a useful research compound. Its molecular formula is C20H25NO7 and its molecular weight is 391.42. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Analysis
Studies on structurally related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, highlight the importance of crystal structure analysis, Hirshfeld surface analysis, and DFT studies for understanding molecular interactions and properties. These analyses can reveal how molecular geometry optimizations and theoretical UV-Vis spectrums can be applied to similar compounds for drug design or material science applications (Efraín Polo-Cuadrado et al., 2021).
Antimicrobial Activities
Research on macrocyclic pentaazapyridines and dipeptide pyridine derivatives, starting from related carboxamide compounds, has been conducted to explore their antimicrobial properties. These studies involve synthesizing a series of compounds and screening them as antimicrobial agents, which could be a potential application for N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide in the development of new antimicrobial agents (E. M. Flefel et al., 2018).
Synthesis and Characterization of Aromatic Polyamides
The synthesis and characterization of new aromatic polyamides with specific functional units on the main chain demonstrate the compound's potential use in creating materials with enhanced thermal stability and solubility. These properties are crucial for applications in material science, especially for developing new polymers with specific mechanical and chemical resistances (K. Choi & J. Jung, 2004).
Molecular Docking and Biological Activity Analysis
The targeted synthesis and analysis of biologically active azomethine derivatives of carboxamide compounds suggest the potential of this compound in pharmacological research. Such studies focus on optimizing synthesis conditions and developing methods for analyzing these compounds' pharmacological activities, which could be relevant for drug development and medical research (С. Чиряпкин et al., 2021).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7/c1-10(22)11-7-6-8-12(9-11)21-17(23)15-13-14(26-19(2,3)25-13)16-18(24-15)28-20(4,5)27-16/h6-9,13-16,18H,1-5H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCVWAQYDPRPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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